ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate
Description
The compound “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a placeholder to demonstrate various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.
Properties
IUPAC Name |
ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O4/c1-2-22-12(21)7-3-5-19(6-4-7)10-11(18-24-17-10)20-13-8-9(14-20)16-23-15-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTLZGQBTLJPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” involves several synthetic routes, each with specific reaction conditions. One common method is the reaction of an organic halide with a metal to form a metal-organic compound. For example, the reaction of an alkyl halide with magnesium in dry ether produces a Grignard reagent, which can then react with a carbonyl compound to form "this compound" .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical processes. One method is the catalytic hydrogenation of an unsaturated precursor in the presence of a metal catalyst such as palladium or platinum. This process is carried out under high pressure and temperature to ensure complete conversion of the precursor to "this compound" .
Chemical Reactions Analysis
Types of Reactions
“ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” undergoes various chemical reactions, including:
Substitution: “this compound” can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol .
Scientific Research Applications
“ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate” involves its interaction with specific molecular targets and pathways. For instance, in biological systems, “this compound” may bind to a receptor or enzyme, modulating its activity and triggering downstream signaling cascades . This interaction can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
